An In-depth Technical Guide on 3,5,6-Trichloro-1,2,4-triazine: Molecular Structure, Properties, and Synthetic Utility
An In-depth Technical Guide on 3,5,6-Trichloro-1,2,4-triazine: Molecular Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5,6-trichloro-1,2,4-triazine, a key heterocyclic compound. The document details its molecular structure, IUPAC nomenclature, physicochemical properties, and its significant role as a versatile intermediate in the synthesis of novel bioactive molecules.
Molecular Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3,5,6-trichloro-1,2,4-triazine .[1][2] Its molecular structure consists of a 1,2,4-triazine ring substituted with three chlorine atoms at positions 3, 5, and 6.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5,6-trichloro-1,2,4-triazine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃Cl₃N₃ | [3][4] |
| Molecular Weight | 184.41 g/mol | [1][4] |
| CAS Number | 873-41-6 | [1][4] |
| Melting Point | 57-60 °C | [3] |
| Boiling Point | 337.3 ± 45.0 °C (Predicted) | [5] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [5] |
| InChIKey | YHKUFWFVZIIVDL-UHFFFAOYSA-N | [1] |
| SMILES | C1(=C(N=NC(=N1)Cl)Cl)Cl | [1] |
Experimental Protocols
A common synthetic route to 3,5,6-trichloro-1,2,4-triazine involves the reaction of 5-bromo-6-azauracil with phosphorus pentachloride and N,N-diethylaniline in phosphorus oxychloride.[3]
Materials:
-
5-bromo-6-azauracil
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
N,N-diethylaniline
-
Carbon tetrachloride (CCl₄)
Procedure:
-
To a suspension of 18 g (93.75 mmol) of 5-bromo-6-azauracil in 150 ml of phosphorus oxychloride, add 39.2 g (188 mmol) of phosphorus pentachloride and 38 ml (240 mmol) of N,N-diethylaniline.
-
The reaction mixture is stirred at 120 °C for 5 hours.
-
After the reaction is complete, the excess solvent is removed by evaporation.
-
The residue is extracted several times with carbon tetrachloride.
-
The solvent from the combined extracts is evaporated, yielding an oily residue.
-
The oily residue is solidified by cooling in a refrigerator to yield 3,5,6-trichloro-1,2,4-triazine. The reported yield is approximately 78%.[3]
3,5,6-Trichloro-1,2,4-triazine is highly reactive towards nucleophiles due to the electron-withdrawing nature of the nitrogen atoms and chlorine substituents. This allows for the sequential substitution of the chlorine atoms. A general protocol, adapted from procedures for the related 2,4,6-trichloro-1,3,5-triazine, is as follows.[6]
Materials:
-
3,5,6-Trichloro-1,2,4-triazine
-
Nucleophile (e.g., amine, alcohol, thiol)
-
Base (e.g., Diisopropylethylamine - DIEA)
-
Solvent (e.g., Dichloromethane - DCM)
Procedure for Monosubstitution:
-
Dissolve 3,5,6-trichloro-1,2,4-triazine in DCM and cool the solution to 0 °C.
-
Add the nucleophile (1 equivalent) to the stirring solution.
-
Add DIEA (1 equivalent) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash with water to remove salts.
-
The organic layer is dried and the solvent evaporated to yield the monosubstituted product.
Further substitutions can be achieved by reacting the monosubstituted product with a second nucleophile, often at a higher temperature (e.g., room temperature or gentle heating).
Role in Drug Development and Signaling Pathways
3,5,6-Trichloro-1,2,4-triazine itself is not known to be directly involved in biological signaling pathways. Instead, its significance in drug development lies in its utility as a scaffold for the synthesis of a diverse range of bioactive molecules.[7] The reactivity of the chlorine atoms allows for the introduction of various functional groups, leading to the creation of libraries of compounds for screening against different biological targets.
Derivatives of the 1,2,4-triazine core have been investigated for a variety of therapeutic applications, and some have been shown to interact with specific signaling pathways:
-
Adenosine A₂A Receptor Antagonists: Certain 1,2,4-triazine derivatives have been identified as potent and selective antagonists of the adenosine A₂A receptor, which is a target for the treatment of Parkinson's disease.[8]
-
NLRP3 Inflammasome Inhibition: Novel 1,2,4-triazine derivatives have been developed as inhibitors of the NLRP3 inflammasome, which is implicated in a range of inflammatory diseases.[9]
-
Hedgehog Signaling Pathway Inhibition: Fused 1,2,4-triazine derivatives have been explored as inhibitors of the hedgehog signaling pathway, which is often dysregulated in cancer.
-
Anticancer Agents: The 1,2,4-triazine scaffold is a cornerstone in the design of novel anticancer agents, including inhibitors of Focal Adhesion Kinase (FAK).[7]
References
- 1. 3,5,6-Trichloro-1,2,4-triazine | C3Cl3N3 | CID 12262403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5,6-Trichloro-1,2,4-triazine | 873-41-6 [chemicalbook.com]
- 3. 3,5,6-Trichloro-1,2,4-triazine synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 7. 3,5,6-Trichloro-1,2,4-triazine | 873-41-6 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
